molecular formula C24H26FN5O5 B11014236 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide

Cat. No.: B11014236
M. Wt: 483.5 g/mol
InChI Key: YTKCVTBUMRDORO-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety, often associated with pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinazolinone derivative reacts with 2-fluorophenylpiperazine.

    Formation of the Final Compound: The final step involves coupling the intermediate with an acetamide derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, especially at the fluorophenyl position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, it can serve as a probe to study the function of quinazolinone-containing enzymes or receptors.

Medicine

The compound’s structure suggests potential pharmaceutical applications, such as in the development of drugs targeting central nervous system disorders or cancer.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by mimicking their natural substrates, while the piperazine moiety can interact with neurotransmitter receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxoquinazolin-3(4H)-yl)-N-(2-oxoethyl)acetamide: Lacks the methoxy and fluorophenyl groups, potentially reducing its biological activity.

    6,7-dimethoxy-4-oxoquinazoline: Lacks the piperazine moiety, which may limit its pharmaceutical applications.

    N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)acetamide: Lacks the quinazolinone core, which is crucial for certain biological activities.

Properties

Molecular Formula

C24H26FN5O5

Molecular Weight

483.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]acetamide

InChI

InChI=1S/C24H26FN5O5/c1-34-20-11-16-18(12-21(20)35-2)27-15-30(24(16)33)14-22(31)26-13-23(32)29-9-7-28(8-10-29)19-6-4-3-5-17(19)25/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,26,31)

InChI Key

YTKCVTBUMRDORO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)N3CCN(CC3)C4=CC=CC=C4F)OC

Origin of Product

United States

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